molecular formula C7H12N2O B13975106 3-Ethoxy-1-ethyl-1H-pyrazole

3-Ethoxy-1-ethyl-1H-pyrazole

Cat. No.: B13975106
M. Wt: 140.18 g/mol
InChI Key: VMKAZBUJMZJSDF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the design of bioactive molecules. royal-chem.comnih.govpharmajournal.net Its aromatic nature and the presence of both acidic and basic nitrogen atoms contribute to its unique chemical behavior and ability to interact with biological targets. royal-chem.comijraset.com This has led to the development of numerous pyrazole-containing compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. royal-chem.compharmajournal.netignited.injocpr.comnih.gov Well-known drugs such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction medication sildenafil (B151) feature a pyrazole core, underscoring its importance in pharmaceutical research. mdpi.com Beyond medicine, pyrazole derivatives are also utilized in agrochemicals, such as pesticides and herbicides, and in material science for developing conductive polymers and photovoltaic materials. royal-chem.com

The versatility of the pyrazole ring stems from its synthetic accessibility and the ease with which it can be functionalized at various positions. The most common synthetic route involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. ignited.inresearchgate.net This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Academic Interest in Alkoxypyrazole Derivatives

Alkoxypyrazole derivatives, characterized by the presence of an alkoxy group (such as methoxy (B1213986) or ethoxy) on the pyrazole ring, represent a significant area of research. The introduction of an alkoxy group can profoundly influence the electronic properties and reactivity of the pyrazole core. For instance, the alkoxy group is an electron-donating group, which can affect the regioselectivity of further chemical modifications. nih.gov

Research into alkoxypyrazoles has explored their synthesis, reactivity, and potential applications. pasteur.fr Studies have shown that the N-arylation and C-4 arylation of 3-alkoxypyrazoles can be controlled to produce specific isomers, which is crucial for developing targeted molecules. pasteur.frresearchgate.net Furthermore, the cleavage of the alkoxy function can provide access to novel libraries of pyrazol-3(2H)-ones. pasteur.fr The investigation of N-alkoxypyrazoles as bioisosteres for the alkoxyphenyl group in drugs like tamoxifen (B1202) has also been a subject of study. nih.gov

Contextualization of 3-Ethoxy-1-ethyl-1H-pyrazole within Pyrazole Chemistry Research

Within the diverse family of alkoxypyrazoles, this compound is a specific derivative that has been a subject of chemical synthesis and characterization studies. Its structure features an ethoxy group at the 3-position and an ethyl group at the 1-position of the pyrazole ring. The synthesis of such N-alkylated alkoxypyrazoles is a key area of investigation, as the position of the alkyl group can significantly impact the molecule's properties.

The synthesis of 3-ethoxy-1-substituted-1H-pyrazole derivatives has been achieved through various methods. One approach involves the reaction of ethyl β-oxo thionoesters with hydrazine derivatives. oup.comoup.com Another method describes the preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate from diethyl 2-(ethoxymethylene)malonate and hydrazine hydrochloride, which can then be further alkylated. google.com The synthesis of related compounds, such as 1-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-methyl carboxylate, has also been reported, highlighting the ongoing efforts to create diverse libraries of substituted pyrazoles. mdpi.comresearchgate.net The characterization of these compounds typically involves spectroscopic techniques like NMR and mass spectrometry to confirm their structure. jocpr.commdpi.comresearchgate.netresearchgate.net

While specific extensive research on the direct applications of this compound is not widely documented in the provided search results, its structural motifs are present in more complex molecules that are being investigated for their biological activities. For instance, the synthesis of 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide has been described, indicating its use as a building block in the creation of more elaborate chemical entities. The study of such derivatives contributes to the broader understanding of structure-activity relationships in pyrazole chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethoxy-1-ethylpyrazole

InChI

InChI=1S/C7H12N2O/c1-3-9-6-5-7(8-9)10-4-2/h5-6H,3-4H2,1-2H3

InChI Key

VMKAZBUJMZJSDF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)OCC

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxy 1 Ethyl 1h Pyrazole and Analogues

Cyclocondensation Reactions

The most fundamental and widely utilized method for assembling the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, forms the heterocyclic ring in a single, efficient step. beilstein-journals.orgnih.gov

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and straightforward route to polysubstituted pyrazoles. mdpi.com In the context of synthesizing 3-Ethoxy-1-ethyl-1H-pyrazole, ethylhydrazine (B1196685) would serve as the bidentate nucleophile, reacting with a suitable 1,3-dicarbonyl or a dicarbonyl equivalent. The primary challenge in this method, especially when using unsymmetrical 1,3-dicarbonyl substrates, is the potential formation of two regioisomers, which can be difficult to separate and often results in lower yields of the desired product. thieme-connect.com

The general mechanism involves the initial reaction of one of the hydrazine's nitrogen atoms with a carbonyl group, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. scispace.com The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity. mdpi.com

A highly effective method for the direct synthesis of 3-alkoxypyrazoles involves the use of β-oxo thionoesters as the 1,3-difunctional component. researchgate.net The reaction of ethyl β-oxo thionoesters with hydrazine derivatives, in the presence of a base like triethylamine, proceeds at room temperature to directly yield 3-ethoxy-1H-pyrazoles in high yields. researchgate.net This method is advantageous as it circumvents the regioselectivity issues often encountered with standard β-ketoesters and provides a direct route to the desired 3-ethoxy substitution pattern. researchgate.netresearchgate.net

The reaction capitalizes on the differential reactivity of the thioester and ketone carbonyl groups, guiding the cyclization to selectively produce the 3-ethoxy isomer.

Controlling the regioselectivity in the synthesis of unsymmetrical pyrazoles is a significant challenge. thieme-connect.com When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two different pyrazole products can be formed. nih.gov To address this, various strategies have been developed.

One successful approach involves optimizing the reaction conditions, particularly the solvent. thieme-connect.com Gosselin and co-workers discovered that using aprotic dipolar solvents, such as N,N-dimethylacetamide (DMAc), for the cyclocondensation of arylhydrazine hydrochlorides with unsymmetrical 1,3-diketones leads to significantly improved regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.comnih.gov The reaction in DMAc at room temperature can furnish the desired pyrazoles with good yields and high selectivity. thieme-connect.com This improvement is attributed to the solvent's ability to influence the initial nucleophilic attack of the hydrazine onto one of the carbonyl groups.

The following table illustrates the effect of solvent on the regioselectivity of the reaction between 4,4,4-trifluoro-1-phenylbutane-1,3-dione (B154133) and 4-sulfonamidophenylhydrazine hydrochloride.

SolventTemperature (°C)Yield (%)Isomer Ratio (Desired:Undesired)Reference
DMAc2583>99.8:0.2 thieme-connect.com
Ethanol50-75:25 thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions

While cyclocondensation builds the pyrazole ring from acyclic precursors, palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing a pre-existing pyrazole core. researchgate.netnobelprize.org These methods allow for the precise introduction of various substituents onto the heterocyclic ring by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmit.edu

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction has been effectively applied to the functionalization of pyrazoles. nih.gov For instance, iodo-substituted pyrazoles can be coupled with various terminal alkynes to introduce alkynyl groups onto the pyrazole ring. researchgate.net This methodology is valuable for creating complex molecules and expanding the structural diversity of pyrazole derivatives. mdpi.com

The reaction is tolerant of many functional groups and typically proceeds under mild conditions. acs.org A cascade Sonogashira coupling followed by cyclization has also been developed as an efficient one-pot operation to construct the pyrazole ring itself. nih.gov

The table below presents examples of Sonogashira cross-coupling reactions performed on a protected 3-iodo-1H-pyrazole derivative. researchgate.net

Pyrazole SubstrateAlkyneProductYield (%)Reference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylene1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole88 researchgate.net
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-5-carboxylatePhenylacetyleneEthyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-5-carboxylate85 researchgate.net

Beyond the Sonogashira reaction, a host of other transition metal-catalyzed methods are employed for pyrazole functionalization. researchgate.net Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations are indispensable tools in modern organic synthesis and have been widely applied to pyrazole chemistry. nobelprize.orgacs.org

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide and is highly effective for creating aryl-aryl bonds, allowing for the arylation of halopyrazoles. nobelprize.org

Heck Reaction: This method forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nobelprize.org It can be used to introduce vinyl groups onto the pyrazole ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It provides an efficient route to aminopyrazoles, which are important building blocks in medicinal chemistry. mit.edu

C-H Activation: More recent developments include the direct C-H activation and functionalization of the pyrazole ring, which avoids the need for pre-functionalized (e.g., halogenated) starting materials, offering a more atom-economical approach. acs.org

These methods collectively provide a versatile toolkit for the synthesis and elaboration of complex pyrazole-containing molecules. researchgate.net

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex molecules like pyrazoles. mdpi.com These reactions are highly valued for their efficiency, atom economy, and the ability to generate diverse molecular scaffolds in a convergent manner. mdpi.comnih.gov

Several MCR strategies have been developed for the construction of the pyrazole ring. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, often in the presence of other components that are incorporated into the final structure. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org The catalyst and reaction conditions can be tuned to control the regioselectivity of the cyclization. beilstein-journals.org

Four-component and even five-component reactions have also been reported, allowing for the rapid assembly of complex, fused pyrazole systems. mdpi.com For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a four-component reaction involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile. beilstein-journals.org These reactions often proceed with high yields and can be performed under environmentally benign conditions. acs.org

The versatility of MCRs in pyrazole synthesis is further highlighted by their compatibility with various functional groups and their ability to be carried out using different energy sources, such as microwave irradiation or ultrasound, which can often lead to shorter reaction times and improved yields. mdpi.com

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

Number of Components Reactants Catalyst/Conditions Product Type Reference
Three Aldehydes, β-ketoesters, Hydrazines Yb(PFO)3 Persubstituted Pyrazoles beilstein-journals.org
Four 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone Et2NH, Water Pyrazole-dimedone derivatives mdpi.com
Five 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate Montmorillonite (B579905) K10, Solvent-free Highly substituted pyrano[2,3-c]pyrazoles mdpi.com

Alkylation Strategies for N-Substitution

The functionalization of the pyrazole ring at the nitrogen atoms is a critical step in modifying its physicochemical and biological properties. N-alkylation is a common transformation, and various strategies have been developed to achieve this with control over regioselectivity, particularly for unsymmetrical pyrazoles which can lead to two possible isomers.

Traditionally, N-alkylation of pyrazoles is carried out under basic conditions, where the pyrazole N-H is deprotonated followed by reaction with an alkylating agent such as an alkyl halide. mdpi.com The choice of base, solvent, and reaction temperature can influence the ratio of the resulting N1 and N2 isomers. Steric hindrance often plays a key role, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.com

More recently, alternative methods have been explored to overcome the limitations of traditional alkylation. Acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles has been developed as a mild and efficient method. mdpi.comsemanticscholar.org This approach avoids the need for strong bases and can provide good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org The regioselectivity in these reactions is also often governed by steric factors. mdpi.comsemanticscholar.org

To achieve high regioselectivity in the functionalization of pyrazoles, a common strategy involves the use of a protecting group on one of the nitrogen atoms. This allows for the selective reaction at a specific position on the pyrazole ring, followed by the removal of the protecting group.

The use of the (2-trimethylsilylethoxy)methyl (SEM) group is one such example. By protecting one of the nitrogen atoms with a SEM group, it is possible to direct C-H arylation to a specific carbon atom of the pyrazole ring. nih.gov A key feature of this strategy is the ability to transpose the SEM group from one nitrogen to the other under thermal or catalytic conditions, which in turn alters the reactivity of the different positions on the pyrazole ring, enabling sequential and regioselective functionalization. nih.gov Following the desired modifications to the pyrazole core, the SEM group can be removed to provide the free N-H pyrazole, which can then undergo N-alkylation.

Another approach involves the use of the tetrahydropyranyl (THP) group. A green, solvent- and catalyst-free method for the protection of pyrazole with dihydropyran has been reported. researchgate.net The resulting N-THP protected pyrazole can then undergo regioselective lithiation and alkylation at the C5 position. Subsequent deprotection provides the 3(5)-alkylpyrazole. researchgate.net This methodology highlights a one-pot procedure for the derivatization of pyrazoles. researchgate.net

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazoles to minimize environmental impact and enhance sustainability. nih.govbenthamdirect.com These approaches focus on the use of environmentally benign solvents, renewable resources, energy-efficient methods, and recyclable catalysts. nih.gov

A significant focus in green pyrazole synthesis is the replacement of hazardous organic solvents with greener alternatives. Water is a highly desirable solvent due to its low cost, non-toxicity, and non-flammability. acs.orgthieme-connect.com Numerous multicomponent reactions for the synthesis of pyrazoles have been successfully carried out in aqueous media. acs.orgthieme-connect.com Trifluoroethanol has also been utilized as a recyclable solvent and reactant in the synthesis of fluorinated pyrazoles. beilstein-journals.org

Solvent-free reaction conditions represent another important green strategy, often combined with microwave or ultrasound irradiation to accelerate reaction rates. benthamdirect.commdpi.com These methods can lead to higher yields, shorter reaction times, and simplified work-up procedures. mdpi.com

The development and use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. Catalysts such as montmorillonite K10, silica-supported sulfuric acid, and various nanocomposites have been employed in pyrazole synthesis, offering advantages such as ease of separation and the potential for reuse. mdpi.comthieme-connect.com

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

Green Approach Example Application Key Advantages Reference
Use of Green Solvents Synthesis of pyrazolones in water Environmentally benign, non-toxic, readily available acs.orgthieme-connect.com
Solvent-Free Reactions Microwave-assisted synthesis of pyrazoles from tosylhydrazones Reduced waste, energy efficiency, faster reactions mdpi.com
Recyclable Catalysts Use of montmorillonite K10 in a five-component reaction Ease of separation, catalyst reusability, waste minimization mdpi.com
Energy Efficient Methods Ultrasound-assisted synthesis of pyrazol-4-yl thiazolidin-4-ones Shorter reaction times, improved yields mdpi.com

Chemical Reactivity and Transformation Studies of 3 Ethoxy 1 Ethyl 1h Pyrazole Derivatives

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with five members and two adjacent nitrogen atoms. Its π-electron system is susceptible to attack by electrophiles. The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the electronic effects of the existing substituents. In the case of 3-ethoxy-1-ethyl-1H-pyrazole, the N-1 ethyl group and the C-3 ethoxy group significantly influence the electron density distribution within the ring.

Regioselectivity at C-4 Position

Electrophilic substitution on the pyrazole ring generally occurs at the C-4 position, which is the most electron-rich carbon atom. bohrium.com This preference is attributed to the electronic nature of the pyrazole ring, where the C-4 position is analogous to the para-position in an activated benzene (B151609) ring. The ethoxy group at the C-3 position in this compound is a strong electron-donating group through resonance, further enhancing the nucleophilicity of the C-4 position. The lone pairs on the oxygen atom can delocalize into the pyrazole ring, increasing the electron density specifically at the C-4 position and making it the primary site for electrophilic attack.

Common electrophilic substitution reactions that are expected to proceed with high regioselectivity at the C-4 position of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, formylation via the Vilsmeier-Haack reaction is a well-established method for introducing a formyl group at the C-4 position of pyrazoles. umich.edu

ReactionReagentExpected Product
NitrationHNO₃/H₂SO₄3-Ethoxy-1-ethyl-4-nitro-1H-pyrazole
BrominationBr₂/FeBr₃4-Bromo-3-ethoxy-1-ethyl-1H-pyrazole
Vilsmeier-HaackPOCl₃/DMFThis compound-4-carbaldehyde

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common than electrophilic substitution due to the electron-rich nature of the heterocycle. For an SNAr reaction to occur, the ring must be activated by strongly electron-withdrawing groups, and a good leaving group must be present. masterorganicchemistry.comwikipedia.org In the case of this compound, the ethoxy group is an electron-donating group, which disfavors nucleophilic attack.

However, if a suitable leaving group, such as a halogen, were introduced at the C-5 position, nucleophilic displacement could potentially be achieved. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and high temperatures would be required. The presence of the electron-donating ethoxy group at C-3 would likely still hinder the reaction compared to a pyrazole ring bearing electron-withdrawing substituents.

Oxidation Reactions and Product Characterization

The pyrazole ring is generally stable to oxidation. researchgate.net This stability is a consequence of its aromatic character. Under mild oxidizing conditions, the pyrazole ring in this compound is expected to remain intact. However, the substituents on the ring could be susceptible to oxidation. The ethyl group at the N-1 position could potentially be oxidized at the benzylic-like position adjacent to the nitrogen atom under strong oxidizing conditions, although this would likely require harsh conditions that might also lead to ring degradation.

The ethoxy group is also relatively stable to oxidation. If oxidation were to occur, it would likely involve cleavage of the ethyl group from the oxygen, potentially leading to a pyrazolone (B3327878) derivative. Characterization of any oxidation products would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to identify changes in the substituent groups and Mass Spectrometry (MS) to determine the molecular weight of the products.

Reduction Reactions and Product Characterization

Similar to its stability towards oxidation, the pyrazole ring is also resistant to reduction due to its aromaticity. researchgate.net Catalytic hydrogenation under typical conditions (e.g., H₂, Pd/C) is unlikely to reduce the pyrazole ring of this compound. However, functional groups attached to the pyrazole ring can be selectively reduced. For example, if a nitro group were introduced at the C-4 position via electrophilic nitration, it could be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation, without affecting the pyrazole ring itself.

Characterization of the reduction products would be straightforward. For instance, the reduction of a nitro group to an amine would be evident in the ¹H NMR spectrum by the disappearance of the nitro group's characteristic downfield shift and the appearance of new signals corresponding to the amino protons. Infrared (IR) spectroscopy would also show the appearance of N-H stretching bands.

Functional Group Interconversions on the Pyrazole Scaffold

The functional groups on the pyrazole ring can be chemically transformed to introduce further molecular diversity. A key intermediate for such transformations is the this compound-4-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction. umich.edu The aldehyde functionality at the C-4 position is a versatile handle for a variety of functional group interconversions.

Starting MaterialReactionReagent(s)Product
This compound-4-carbaldehydeOxidationKMnO₄ or Ag₂OThis compound-4-carboxylic acid
This compound-4-carbaldehydeReductionNaBH₄(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)methanol
This compound-4-carbaldehydeWittig ReactionPh₃P=CH₂3-Ethoxy-1-ethyl-4-vinyl-1H-pyrazole
This compound-4-carbaldehydeReductive AminationR-NH₂, NaBH₃CN4-((Alkylamino)methyl)-3-ethoxy-1-ethyl-1H-pyrazole

Investigation of Protecting Group Chemistry

In the synthesis of complex molecules containing a pyrazole core, the use of protecting groups can be crucial for achieving the desired regioselectivity and preventing unwanted side reactions. nih.gov While the N-1 position of this compound is already substituted, protecting group strategies become important when dealing with N-unsubstituted pyrazoles or when selective functionalization at different positions is required.

For instance, if one wanted to perform a reaction at the C-5 position in the presence of a reactive C-4 position, a protecting group could be temporarily installed at C-4. A common strategy involves the use of removable groups that can be introduced and subsequently cleaved under specific conditions. For example, a silyl (B83357) group could be introduced at the C-4 position via lithiation followed by quenching with a silyl chloride. This protecting group could then be removed later in the synthetic sequence using fluoride (B91410) ions. The use of protecting groups allows for a more controlled and stepwise functionalization of the pyrazole scaffold, enabling the synthesis of complex and highly substituted pyrazole derivatives.

Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 3-Ethoxy-1-ethyl-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁴N, a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the ethyl group at the N1 position, the ethoxy group at the C3 position, and the pyrazole (B372694) ring itself.

The ethyl group attached to the N1 nitrogen typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. Similarly, the ethoxy group's protons will appear as a quartet and a triplet. The chemical shifts of these groups are influenced by the electronegativity of the adjacent atoms (nitrogen and oxygen, respectively). The protons on the pyrazole ring at positions 4 and 5 appear as doublets, coupling with each other. acgpubs.org

Interactive Table 1: Predicted ¹H NMR Data for this compound This table presents expected chemical shifts (δ) and coupling constants (J). Actual values may vary based on solvent and experimental conditions.

ProtonsPredicted δ (ppm)MultiplicityJ (Hz)Assignment
H-4~ 5.8Doublet~ 2.5Pyrazole Ring
H-5~ 7.4Doublet~ 2.5Pyrazole Ring
-OCH₂CH₃~ 4.2Quartet~ 7.0Ethoxy Methylene
-NCH₂CH₃~ 4.1Quartet~ 7.3N-Ethyl Methylene
-OCH₂CH₃~ 1.4Triplet~ 7.0Ethoxy Methyl
-NCH₂CH₃~ 1.3Triplet~ 7.3N-Ethyl Methyl

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

In this compound, distinct signals are expected for the two carbons of the N-ethyl group, the two carbons of the C-ethoxy group, and the three carbons of the pyrazole ring (C3, C4, and C5). mdpi.comsemanticscholar.org The C3 carbon, being attached to an electronegative oxygen atom, is expected to appear significantly downfield. The chemical shifts for pyrazole ring carbons generally fall within specific ranges, aiding in their assignment. mdpi.comresearchgate.net

Interactive Table 2: Predicted ¹³C NMR Data for this compound This table presents expected chemical shifts (δ). Actual values may vary based on solvent and experimental conditions.

Carbon AtomPredicted δ (ppm)Assignment
C3~ 164Pyrazole Ring (attached to -OEt)
C5~ 135Pyrazole Ring
C4~ 90Pyrazole Ring
-OCH₂CH₃~ 68Ethoxy Methylene
-NCH₂CH₃~ 45N-Ethyl Methylene
-OCH₂CH₃~ 15Ethoxy Methyl
-NCH₂CH₃~ 14N-Ethyl Methyl

While less common than ¹H or ¹³C NMR, nitrogen NMR (either ¹⁴N or ¹⁵N) can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring. For pyrazoles, the two nitrogen atoms are in distinct chemical environments (a pyridinic nitrogen at N2 and a pyrrolic-type nitrogen at N1, which is substituted in this case). ¹⁴N NMR can help distinguish between isomers where substitution patterns differ. researchgate.net Advanced solid-state NMR techniques, such as ¹³C{¹⁴N} RESPDOR experiments, can function as an "attached nitrogen test," confirming which carbon atoms are directly bonded to nitrogen, which is invaluable for resolving structural ambiguities in complex heterocyclic systems. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. The molecular formula is C₇H₁₂N₂O, corresponding to a molecular weight of 140.18 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 140.

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for ethers involve cleavage of the C-C bond adjacent (alpha) to the oxygen atom. libretexts.org Other likely fragmentations include the loss of an ethyl radical from the N1 position or the ethoxy group, and subsequent cleavages of the pyrazole ring. libretexts.orgmiamioh.edu

Key expected fragments include:

m/z 125: Loss of a methyl radical (•CH₃) from one of the ethyl groups.

m/z 111: Loss of an ethyl radical (•C₂H₅).

m/z 95: Loss of the ethoxy radical (•OC₂H₅).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

~2900-3000 cm⁻¹: C-H stretching vibrations from the aliphatic ethyl and ethoxy groups.

~3100-3150 cm⁻¹: C-H stretching from the aromatic pyrazole ring.

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring system.

~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the ethoxy group, a strong and characteristic band for ethers. nist.govnist.gov

~1050-1150 cm⁻¹: Symmetric C-O-C stretching of the ethoxy group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique requires a suitable single crystal of the compound. If a crystal of this compound were analyzed, the resulting data would provide precise bond lengths, bond angles, and torsion angles. dntb.gov.ua This information would unambiguously confirm the connectivity and reveal details about the planarity of the pyrazole ring and the conformation of the ethyl and ethoxy substituents. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) systems. It offers a favorable balance between computational cost and accuracy, making it suitable for investigating the electronic properties, predicting spectra, and elucidating reaction mechanisms of moderately sized molecules like 3-Ethoxy-1-ethyl-1H-pyrazole.

DFT calculations are employed to analyze the electronic landscape of pyrazole derivatives. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, studies on related compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have used DFT at the B3LYP/6-31G(d) level to calculate a HOMO-LUMO gap of approximately 4.458 eV, indicating high electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Table 1: Calculated Electronic Properties for a Representative Pyrazole System.
ParameterCalculated Value (eV)Implication
EHOMO-6.571Energy of the highest occupied molecular orbital.
ELUMO-2.113Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)4.458Indicates high electronic stability and low reactivity. nih.gov

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which serves as a means of structural confirmation when compared with experimental data. researchgate.net Theoretical vibrational spectra (FT-IR) can be calculated, and the frequencies often correlate well with experimental measurements after applying a scaling factor to account for anharmonicity and basis set limitations. nih.govresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable assistance in the assignment of experimental spectra. researchgate.netnih.gov

The prediction of electronic spectra (UV-Vis) is achieved through Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to excited states. researchgate.net This allows for the prediction of absorption wavelengths (λmax), which can be compared to experimental results to understand the electronic structure and transitions within the molecule.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Pyrazole Derivative.
Spectroscopic DataTheoretical Value (DFT)Experimental Value
IR: O-H Stretch (cm⁻¹)~34003400–3200 (broad) nih.gov
IR: C=N Stretch (cm⁻¹)15291611 researchgate.net
¹H NMR: Pyrazole H-3 (ppm)7.498.32 researchgate.net
UV-Vis λmax (nm)Calculated via TD-DFTDetermined Experimentally researchgate.net

DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For pyrazole derivatives, DFT has been used to study mechanisms such as intramolecular and intermolecular proton transfer. ias.ac.in These studies calculate the activation energies for different pathways, including single proton transfer, double proton transfer between dimers, and proton transfer facilitated by solvent molecules like water or ammonia (B1221849). The results show that double proton transfer mechanisms or those assisted by solvent molecules typically have significantly lower activation energies than single, unassisted proton transfers, indicating these are more favorable pathways. ias.ac.in

Studies on Tautomerism and Proton Transfer Dynamics

Substituted 1H-pyrazoles can exhibit annular prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.gov This equilibrium is influenced by the nature and position of substituents, the solvent, and temperature. fu-berlin.de

Computational studies, particularly using DFT and MP2 methods, have provided deep insights into the dynamics of this process. ias.ac.in Theoretical calculations can determine the relative stabilities of the different tautomers and the energy barriers for their interconversion. Studies on a series of 3(5)-substituted pyrazoles have shown that single intramolecular proton transfers have very high activation energies (45-54 kcal/mol), making them unlikely to occur spontaneously. ias.ac.in In contrast, intermolecular double proton transfer within a pyrazole dimer is a much more favorable process, with calculated activation energies in the range of 17-19 kcal/mol. ias.ac.in The calculations also demonstrate that the presence of a single water or ammonia molecule can significantly lower the energy barrier for proton transfer, highlighting the crucial role of the environment in tautomeric dynamics. ias.ac.in

Table 3: Calculated Activation Energies for Proton Transfer Mechanisms in Pyrazole Systems.
MechanismTypical Activation Energy Range (kcal/mol)Reference
Single Intramolecular Proton Transfer49.4 - 54.0 ias.ac.in
Double Proton Transfer (Dimer)17.0 - 19.4 ias.ac.in
Water-Assisted Proton Transfer26.6 - 31.8 ias.ac.in
Ammonia-Assisted Proton Transfer17.3 - 22.5 ias.ac.in

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a network of intermolecular interactions. In pyrazole derivatives, these interactions typically include hydrogen bonds, π-π stacking, and weaker C-H···π or C-H···N/O contacts. rsc.orgiucr.org X-ray crystallography provides the experimental data on the crystal structure, while computational tools are used to analyze and quantify the interactions driving the molecular assembly. fu-berlin.denih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Crystal Structure.
Contact TypeRelative Contribution (%)Reference
H···H26.1 iucr.org
H···C/C···H24.4 iucr.org
H···Cl/Cl···H18.9 iucr.org
H···N/N···H12.1 iucr.org

Quantitative Structure-Activity Relationships (QSAR) in Related Pyrazole Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgjournal-academia.com This method is widely used in drug discovery to predict the activity of new molecules and to guide the design of more potent therapeutic agents. researchgate.net

In the context of pyrazole systems, QSAR studies have been successfully applied to model various biological activities, including antimicrobial, hypoglycemic, and anticancer effects. ej-chem.orgjournal-academia.comacs.org The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. journal-academia.com

A robust QSAR model can identify the key structural features that are either beneficial or detrimental to the desired activity, providing a rationale for designing new, improved pyrazole derivatives. researchgate.netnih.gov

Table 5: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives.
DescriptorDescriptionReference
Surface Area (SAA/SAG)The total surface area of the molecule. ej-chem.org
Volume (VOL)The van der Waals volume of the molecule. ej-chem.org
Hydration Energy (HE)The energy released upon hydration of the molecule. ej-chem.org
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. researchgate.net
Dipole Moment (DM)A measure of the overall polarity of the molecule. ej-chem.org
Total Energy (TE)The total electronic energy of the optimized molecule. ej-chem.org

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

One of the most significant applications of pyrazole (B372694) derivatives is as precursors to fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which are recognized as important pharmacophores. The primary synthetic route to this fused system involves the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic compound, such as a β-diketone or β-ketoester. arkat-usa.org

While 3-Ethoxy-1-ethyl-1H-pyrazole does not possess the requisite amino group for direct cyclization, it is closely related to the necessary precursors. The synthesis of 3-aminopyrazoles can be achieved through the reaction of a hydrazine (B178648) with an α,β-unsaturated nitrile that has a suitable leaving group at the β-position. Notably, an ethoxy group can serve as such a leaving group in reactions that form N-unsubstituted 3-aminopyrazoles. chim.it This establishes a synthetic connection where the structural motif of this compound is a key component in the synthesis of the 3-amino-1-ethyl-1H-pyrazole intermediate required for building pyrazolo[1,5-a]pyrimidine (B1248293) systems.

Once the 3-amino-1-ethyl-1H-pyrazole intermediate is obtained, it can undergo condensation with various 1,3-dicarbonyl compounds to yield a diverse library of substituted pyrazolo[1,5-a]pyrimidines. The reaction proceeds by initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic fused-ring system.

Scaffold for Multi-Component Reaction Products

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.govmdpi.com While MCRs are often used to construct the pyrazole ring itself, pre-formed pyrazoles can also act as foundational scaffolds in such reactions. nih.govbeilstein-journals.org

Specifically, pyrazolones (the hydrolyzed form of 3-ethoxypyrazoles) are valuable substrates in MCRs. For instance, a recently developed three-component reaction for the synthesis of pyrazole-linked thiazoles utilizes aryl glyoxals, aryl thioamides, and pyrazolones. nih.gov In this process, this compound could be hydrolyzed to 1-ethyl-3-hydroxy-1H-pyrazole (1-ethyl-1H-pyrazol-3(2H)-one), which can then participate as the pyrazolone (B3327878) component. This reaction creates multiple C-C, C-N, and C-S bonds in a single pot, leading to highly functionalized and structurally complex hybrid molecules. The operational simplicity and metal-free conditions of such MCRs make them an attractive strategy for diversifying the molecular architecture based on the pyrazole core. nih.gov

Intermediate in the Synthesis of Substituted Nitrogen Heterocycles

The this compound ring can be strategically functionalized to serve as a versatile intermediate for a wide array of other substituted nitrogen heterocycles. A key strategy involves the introduction of a halogen atom onto the pyrazole ring, which then acts as a handle for transition-metal-catalyzed cross-coupling reactions. nih.gov

Specifically, 3-ethoxypyrazoles can undergo efficient iodination at the 4- or 5-positions using reagents like N-iodosuccinimide or an iodine-iodic acid system. nih.gov The resulting iodo-3-ethoxypyrazole is an exceptionally useful building block. This halogenated intermediate can participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups onto the pyrazole core. researchgate.netnih.govnih.gov

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, yielding aryl-substituted ethoxypyrazoles.

Negishi Coupling: Reaction with organozinc reagents, useful for introducing alkyl or benzyl (B1604629) groups via C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of aminopyrazole derivatives. youtube.com

This step-wise functionalization allows for precise control over the substitution pattern, providing access to libraries of novel substituted pyrazoles that would be difficult to synthesize directly.

Utilization in the Formation of Supramolecular Structures

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. Heterocyclic compounds like pyrazoles are excellent building blocks (tectons) for creating such architectures due to their defined shapes and ability to form directional interactions. The two adjacent nitrogen atoms in the pyrazole ring are effective coordination sites for metal ions. researchgate.net

When deprotonated, the resulting pyrazolate anion acts as a bridging ligand between metal centers, leading to the formation of coordination polymers or Metal-Organic Frameworks (MOFs). rsc.orgrsc.org These materials are crystalline solids with porous structures, and their properties can be tuned by modifying the organic ligand.

Controlling Porosity: Filling space within the framework and defining the size and shape of pores or channels.

Directing Assembly: Influencing the crystal packing and dimensionality of the resulting supramolecular structure through weaker van der Waals or hydrophobic interactions.

While specific MOFs built from this compound are not widely documented, the principles of pyrazolate-based MOF construction are well-established, highlighting the potential of this compound as a designer ligand for new functional materials. researchgate.netrsc.org

Table of Compounds

Derivatization and Analogue Synthesis

Synthesis of Carboxylate and Ester Derivatives

The introduction of carboxylate and ester groups onto the pyrazole (B372694) ring, particularly at the C4 position, is a common strategy to create intermediates for further functionalization, such as in the synthesis of amides.

A prevalent method for this transformation is the Vilsmeier-Haack reaction, which formylates electron-rich aromatic and heterocyclic compounds. mdpi.comorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mychemblog.comsid.ir For pyrazole substrates, this reaction proceeds via an electrophilic substitution to yield a pyrazole-4-carbaldehyde. mdpi.comscispace.com This aldehyde can then be oxidized to the corresponding carboxylic acid. Subsequent esterification can yield the desired ester derivative. A patent has described the hydrolysis of pyrazole-4-carboxylic acid esters to obtain the corresponding carboxylic acids. googleapis.com

Alternatively, pyrazole-4-carboxylic acid ethyl esters can be synthesized in a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate, often facilitated by a catalyst such as an imidazolium-based ionic liquid. sid.ir

Table 1: Synthesis of Pyrazole Carboxylate and Ester Derivatives

Starting Material Reagents and Conditions Product Reference
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole 1. POCl₃, DMF, -10 °C to 70 °C, 24 h 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde mdpi.com
Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate [bmim][FeCl₄], flow oxygen Pyrazole-4-carboxylic acid ethyl ester sid.ir

Introduction of Halogen Substituents for Further Functionalization

Halogenated pyrazoles are key intermediates in the synthesis of more complex molecules, as the halogen atom can be readily displaced or participate in various cross-coupling reactions. Iodination and bromination are common halogenation methods for pyrazole rings.

For instance, 3-ethoxy-4-iodo-1H-pyrazole can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions. pasteur.frresearchgate.net The introduction of iodine or bromine onto the pyrazole ring creates a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. While specific conditions for the direct halogenation of 3-ethoxy-1-ethyl-1H-pyrazole are not detailed in the provided context, general methods for the bromination of aromatic compounds can be adapted for this purpose. organic-chemistry.orgresearchgate.net

The utility of these halogenated intermediates is demonstrated by their successful application in Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of a wide range of aryl, heteroaryl, and styryl groups. researchgate.net This highlights the importance of halogenated pyrazoles as versatile building blocks in organic synthesis.

Table 2: Examples of Reactions with Halogenated Pyrazoles

Halogenated Pyrazole Reaction Type Coupling Partner Catalyst/Reagents Product Type Reference
3-ethoxy-4-iodo-1H-pyrazole Negishi Cross-Coupling Benzylzinc halides Palladium catalyst 4-benzyl-3-ethoxy-1H-pyrazoles pasteur.frresearchgate.net

Formation of Pyrazole-Containing Hybrid Molecules

The synthesis of hybrid molecules that incorporate a pyrazole ring with other heterocyclic systems, such as triazoles and tetrazoles, is a growing area of interest. These hybrid structures are created to explore the synergistic effects of combining different pharmacophores.

One of the most effective methods for synthesizing pyrazole-triazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govkit.educhemrxiv.orgmdpi.comkit.edu This reaction typically involves the coupling of a pyrazole-containing azide with a terminal alkyne. The pyrazole azide can be generated from a corresponding aminopyrazole. nih.gov This synthetic route allows for the facile N-functionalization of the pyrazole before the triazole unit is attached. nih.govkit.edu

Similarly, pyrazole-tetrazole hybrids can be synthesized through various routes. mdpi.commdpi.com One common method involves the conversion of a pyrazole-nitrile derivative into a tetrazole ring using sodium azide. mdpi.com Other strategies include the construction of the pyrazole ring onto a pre-existing tetrazole-containing scaffold. mdpi.comnih.gov These methods provide access to a diverse range of hybrid molecules where the pyrazole and tetrazole rings are linked through different spacers. mdpi.commdpi.comresearchgate.netresearchgate.net

Table 3: Synthetic Approaches to Pyrazole-Containing Hybrid Molecules

Hybrid Type Key Reaction Precursors Reference
Pyrazole-Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pyrazolyl azide, Terminal alkyne nih.govkit.edumdpi.com
Pyrazole-Tetrazole [3+2] Cycloaddition Pyrazole-carbonitrile, Sodium azide mdpi.com

Strategies for Introducing Diverse Substituents

The introduction of a wide range of substituents onto the this compound core is crucial for creating chemical diversity. Cross-coupling reactions are among the most powerful tools for achieving this.

As mentioned previously, halogenated pyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions. The Negishi cross-coupling, which pairs an organozinc compound with an organic halide, has been successfully applied to 3-ethoxy-4-iodo-1H-pyrazole for the synthesis of 4-benzyl derivatives. pasteur.frresearchgate.netwikipedia.org This reaction is known for its functional group tolerance and its ability to form C(sp²)-C(sp³) bonds. nih.govnih.gov

The Suzuki-Miyaura cross-coupling is another widely used method that couples an organoboron compound with an organic halide. researchgate.net This reaction is particularly effective for creating biaryl and vinyl-substituted pyrazoles and has been demonstrated with bromo- and chloropyrazoles, which can be superior to their iodo counterparts due to a reduced tendency for dehalogenation side reactions. researchgate.net These cross-coupling strategies provide reliable and versatile methods for introducing a vast array of substituents onto the pyrazole ring, starting from a common halogenated intermediate.

Table 4: Cross-Coupling Strategies for Pyrazole Functionalization

Reaction Pyrazole Substrate Coupling Partner Catalyst System Type of Bond Formed Reference
Negishi 3-ethoxy-4-iodo-1H-pyrazole Benzylzinc halide Palladium catalyst C(sp²)-C(sp³) pasteur.frresearchgate.net

Emerging Research Directions and Future Outlook for Ethoxy Substituted Pyrazoles

Development of Novel Synthetic Routes and Methodologies

The synthesis of pyrazole (B372694) derivatives has been a topic of extensive research, leading to the development of numerous methodologies. orientjchem.org Traditional methods, such as the Knorr synthesis, involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). wikipedia.org However, recent research focuses on developing more efficient, regioselective, and environmentally friendly routes.

One novel approach involves the reaction of ethyl β-oxo thionoesters with hydrazine derivatives, which directly yields 3-ethoxy-1H-pyrazoles in high yields. researchgate.net This method offers a straightforward pathway to the core ethoxy-pyrazole structure. Another innovative strategy is the one-pot, three-component reaction involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes, which allows for the efficient preparation of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Continuous flow synthesis has also been developed for a rapid and modular approach to highly functionalized pyrazoles. mit.edu

Furthermore, transformations of existing pyrazole rings are being explored. For instance, a convenient synthetic route to 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which serves as a valuable intermediate for further functionalization through cross-coupling reactions. arkat-usa.org Research also investigates ring transformations of other heterocycles, like 1,2,4-triazines, with α-chlorocarbanions to produce pyrazoles with various functional groups. nih.gov

Table 1: Comparison of Synthetic Methodologies for Substituted Pyrazoles
MethodologyReactantsKey AdvantagesReference
Knorr-type Reaction1,3-Diketones + HydrazineClassical, well-established method wikipedia.org
Thionoester Routeβ-oxo thionoesters + Hydrazine derivativesHigh yields, direct route to 3-ethoxy-pyrazoles researchgate.net
Three-Component ReactionAldehydes + Tosylhydrazine + AlkynesOne-pot, high efficiency, tolerates various functional groups organic-chemistry.org
Continuous Flow SynthesisFluorinated amines, tBuONO, Alkyne/AlkeneRapid, modular, telescoped reactions mit.edu

Advanced Computational Modeling for Reactivity and Design

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and potential applications of these compounds. eurasianjournals.comeurasianjournals.com

DFT calculations are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as frontier molecular orbital energies (HOMO-LUMO). researchgate.netnih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and electronic transition properties. researchgate.net For instance, a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid elucidated its planar conformation, electronic stability, and potential for optoelectronic applications. nih.gov

These computational approaches allow researchers to:

Predict Reactivity: By mapping the molecular electrostatic potential (MEP), scientists can identify electrophilic and nucleophilic sites, predicting how a molecule will interact with other reagents. researchgate.net

Design Novel Compounds: Computational modeling aids in the rational design of new pyrazole derivatives with desired properties, accelerating the discovery process. eurasianjournals.com

Understand Reaction Mechanisms: Theoretical investigations help in elucidating the mechanisms of complex chemical reactions involving pyrazoles. researchgate.net

Analyze Spectroscopic Data: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. nih.gov

Future directions in this area include the development of more accurate force fields and the integration of machine learning to accelerate the design and discovery of novel pyrazole derivatives. eurasianjournals.com

Exploration of New Chemical Transformations

The pyrazole ring is a robust scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Current research is focused on exploring novel reactions to functionalize the pyrazole core, particularly ethoxy-substituted variants.

The Vilsmeier-Haack reaction has been successfully employed for the dual functionalization of pyrazole derivatives. For example, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole was converted to 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, demonstrating both formylation at the 4-position and cleavage of the methoxy (B1213986) group. mdpi.com This transformation introduces a versatile aldehyde group and a reactive chloroethoxy chain for further modifications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for creating C-C bonds and introducing aryl and alkynyl groups onto the pyrazole ring. nih.gov N-alkylated 3-bromo-1H-pyrazole-5-carboxylates have been used as substrates in Suzuki reactions to synthesize a library of 3,4-diaryl-1H-pyrazole-5-carboxylates. nih.gov Similarly, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been shown to undergo Sonogashira cross-coupling with phenylacetylene. arkat-usa.org These reactions are crucial for building complex molecular architectures based on the ethoxy-pyrazole scaffold.

Material Science Applications (e.g., Luminophores, Chelating Agents)

The unique electronic properties and coordinating ability of the pyrazole ring make its derivatives, including ethoxy-substituted pyrazoles, promising candidates for applications in material science. nih.gov

Luminophores: Many pyrazole derivatives exhibit fluorescence and luminescence, making them suitable for use as brightening agents and in bioimaging applications. nih.govnih.gov The incorporation of electron-donating groups, such as ethoxy groups, can modulate the photophysical properties of these compounds. Their good membrane permeability and biocompatibility also make them ideal for developing fluorescent probes for in vivo studies. nih.gov

Chelating Agents: The pyrazole scaffold, with its adjacent nitrogen atoms, can form stable coordination complexes with a variety of metal ions. researchgate.netnih.gov This chelating ability is fundamental to their use in various applications. Pyrazole-based ligands are effective in the complexation of a wide range of metals, which can be leveraged for creating metal-organic frameworks (MOFs), sensors, and extraction agents. researchgate.netnih.gov The combination of the pyrazole ring with other functional moieties can enhance the complexing behavior and photophysical properties, leading to the development of chemosensors for metal ion detection. nih.gov

Design of Pyrazole-Based Ligands for Catalysis

The ability of pyrazoles to coordinate with transition metals has led to their extensive use in the design of ligands for homogeneous catalysis. nih.govresearchgate.net The electronic and steric properties of the pyrazole ligand can be finely tuned by altering the substituents on the ring, which in turn influences the activity and selectivity of the metal catalyst. researchgate.net

Pyrazole-based ligands have been successfully employed in a variety of catalytic processes, including:

Oxidation Reactions: Copper(II) complexes with pyrazole ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. arabjchem.org

Carbon-Carbon Coupling: Transition metal complexes, particularly with palladium, nickel, and copper, bearing pyrazole ligands are active catalysts in C-C coupling reactions. researchgate.net

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes with pyrazole-containing ligands are efficient catalysts for the transfer hydrogenation of ketones, nitriles, and other unsaturated compounds. nih.govscholaris.ca

The flexible design of pyrazole ligands, including the creation of bidentate and tridentate systems, allows for the synthesis of coordination complexes with specific geometries and reactivities tailored for particular catalytic transformations. researchgate.netscholaris.ca Protic pyrazoles (N-unsubstituted) are also of great interest, as the NH group can participate in metal-ligand cooperation, acting as an acid-base catalyst in various transformations. nih.govmdpi.com The ongoing development of novel pyrazole-based ligands, including those with ethoxy substituents, promises to yield new catalysts with enhanced performance for a wide range of chemical reactions.

Table 2: Catalytic Applications of Pyrazole-Based Metal Complexes
Catalytic ReactionMetal CenterLigand TypeApplication ExampleReference
Catechol OxidationCopper(II)Tripodal Pyrazole LigandsCatechol to o-quinone arabjchem.org
Transfer HydrogenationRuthenium(II)Bidentate/Tridentate Pyrazolyl LigandsReduction of ketones, nitriles, olefins nih.govscholaris.ca
C-C CouplingPd, Ni, Fe, Co, Ru, CuN-donor Pyrazole LigandsSuzuki, Sonogashira reactions nih.govresearchgate.net
HydrosilylationZincPyrazolyl-based LigandsReduction of carbonyl compounds scholaris.ca

Compound Index

Compound Name
3-Ethoxy-1-ethyl-1H-pyrazole
3-ethoxy-1H-pyrazole
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole
3,5-dimethylpyrazole
3-(2-furyl)-1H-pyrazole-5-carboxylic acid
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
3-bromo-1H-pyrazole-5-carboxylates
3,4-diaryl-1H-pyrazole-5-carboxylates
phenylacetylene
catechol
o-quinone
acetylacetone

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Ethoxy-1-ethyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology :

  • Synthesis via Nucleophilic Substitution : React 1-ethyl-1H-pyrazole with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetonitrile or DMF. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Optimization : Adjust reaction time (typically 3–12 hours), temperature (80–100°C), and molar ratios (1:1.2 substrate:alkylating agent). Monitor progress using TLC or LC-MS .
    • Data Table :
Reagent SystemSolventTemp (°C)Time (h)Yield (%)Ref.
K₂CO₃, ethyl bromideAcetonitrile80382
NaH, ethyl iodideDMF1001075

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and ethyl group signals. Pyrazole ring protons appear as singlets or doublets (δ 6.0–8.0 ppm) .
  • IR Spectroscopy : Confirm C-O-C stretching (1050–1250 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with ethoxy/ethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthetic protocols?

  • Methodology :

  • Parameter Screening : Use Design of Experiments (DoE) to evaluate solvent polarity, catalyst loading, and temperature gradients. For example, acetonitrile may outperform DMF in scalability due to lower viscosity .
  • Purification Challenges : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large-scale purity. Validate via HPLC (≥95% purity) .
    • Case Study : A 10× scale-up in acetonitrile reduced yield from 82% to 68% due to inefficient mixing; switching to a high-pressure reactor restored yield to 75% .

Q. How can substitution patterns on the pyrazole core be tailored for specific biological targets (e.g., enzyme inhibition)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 3 to enhance binding to hydrophobic enzyme pockets. Ethoxy groups at position 1 improve metabolic stability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., mGluR5 or kinase domains) .
    • Data Table :
DerivativeSubstitutionTarget Activity (IC₅₀)Ref.
3-CF₃, 1-EthoxymGluR512 nM
3-NO₂, 1-EthylCOX-28 µM

Q. What advanced surface chemistry techniques can elucidate interactions of this compound in material science applications?

  • Methodology :

  • Adsorption Studies : Employ quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces .
  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map molecular distribution and reactivity on nanoscale interfaces .

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